Omega-conotoxin MVIID is a peptide derived from the venom of the marine cone snail species Conus magus. It is classified as an omega-conotoxin, a group of neurotoxic peptides that selectively block voltage-gated calcium channels, particularly the N-type and P/Q-type calcium channels. Omega-conotoxin MVIID has garnered attention for its potential therapeutic applications, particularly in pain management and neurological disorders.
Omega-conotoxin MVIID is sourced from the venom of Conus magus, a species known for its diverse array of bioactive compounds. This peptide belongs to the omega-conotoxin family, which is characterized by its ability to inhibit specific calcium channels critical for neurotransmitter release. The classification of omega-conotoxins is primarily based on their selectivity towards different types of calcium channels, with MVIID demonstrating a unique profile among its analogs.
The synthesis of omega-conotoxin MVIID can be achieved through various methods, including solid-phase peptide synthesis and combinatorial synthesis techniques. One notable approach involves the use of random air oxidation to enhance the yield and selectivity of the synthesized analogs.
Omega-conotoxin MVIID consists of a sequence of 25 amino acids arranged in a specific three-dimensional structure that includes several disulfide bonds crucial for its stability and function.
The structural analysis reveals that omega-conotoxin MVIID shares significant homology with other omega-conotoxins, such as MVIIA and MVIIC, but exhibits distinct features that contribute to its selective binding properties. The presence of a β-sheet structure stabilized by disulfide bridges is a common characteristic among these peptides.
Omega-conotoxin MVIID participates in several biochemical interactions primarily through its binding to voltage-gated calcium channels. The mechanism involves conformational changes in the channel upon binding, leading to inhibition of calcium ion influx.
The mechanism by which omega-conotoxin MVIID exerts its effects involves specific interactions with N-type and P/Q-type calcium channels located on neuronal membranes. Upon binding, it prevents the opening of these channels, thereby inhibiting neurotransmitter release and modulating synaptic transmission.
Research indicates that omega-conotoxin MVIID has a higher affinity for N-type channels compared to P/Q-type channels, making it particularly effective in experimental models of pain and neurodegenerative diseases.
Omega-conotoxin MVIID is utilized extensively in pharmacological research due to its ability to selectively inhibit calcium channels. Its applications include:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4